EAAT Transporter Inhibition Potency: L-cis-2,4-PDC vs. L-trans-2,4-PDC (Ki)
In a direct head-to-head comparison using rat forebrain synaptosomes, (2S,4S)-pyrrolidine-2,4-dicarboxylic acid (L-cis-2,4-PDC) exhibits a Ki of 66 ± 6 μM for inhibiting glutamate uptake. This is in stark contrast to its trans-diastereomer, L-trans-2,4-PDC, which is significantly more potent with a Ki of 1.5 ± 0.5 μM under identical assay conditions [1]. This represents a >40-fold difference in inhibitory potency at the EAATs.
| Evidence Dimension | Inhibition Constant (Ki) for Glutamate Uptake |
|---|---|
| Target Compound Data | 66 ± 6 μM |
| Comparator Or Baseline | L-trans-2,4-PDC: 1.5 ± 0.5 μM |
| Quantified Difference | >40-fold lower potency for L-cis-2,4-PDC |
| Conditions | Rat forebrain synaptosomes; D-[3H]aspartate uptake assay |
Why This Matters
This quantifies the precise potency difference, enabling researchers to select L-trans-2,4-PDC for robust EAAT blockade or L-cis-2,4-PDC for experiments requiring a milder, more titratable inhibition profile.
- [1] Koch, H. P., Kavanaugh, M. P., Esslinger, C. S., Zerangue, N., Humphrey, J. M., Amara, S. G., ... & Bridges, R. J. (1999). Differentiation of substrate and nonsubstrate inhibitors of the high-affinity, sodium-dependent glutamate transporters. Molecular Pharmacology, 56(6), 1095-1104. Table 2. View Source
